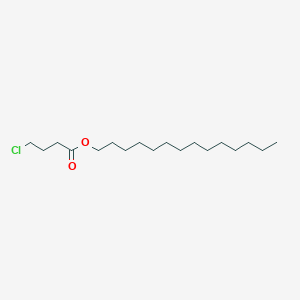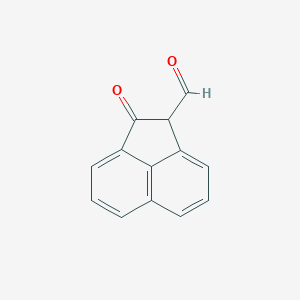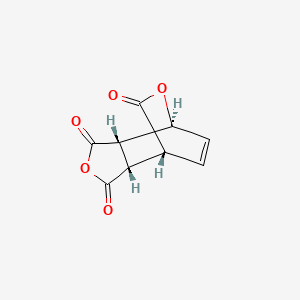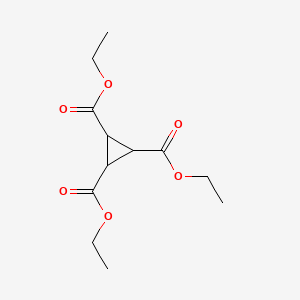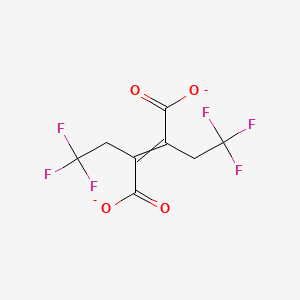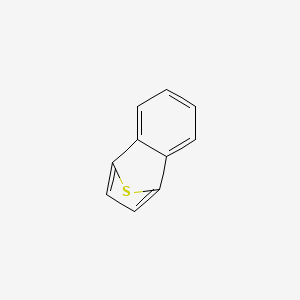
1,4-Epithionaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Epithionaphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Epithionaphthalene can be synthesized through several methods. One common approach involves the reaction of 1,4-dihalogenated naphthalene with sulfur-containing reagents under controlled conditions. For instance, the use of thiourea or sulfur monochloride in the presence of a base can facilitate the formation of the epithio ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Epithionaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the epithio ring and formation of dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, ether as a solvent.
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
Applications De Recherche Scientifique
1,4-Epithionaphthalene has garnered interest in various scientific research fields due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of more complex sulfur-containing organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1,4-Epithionaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in its structure can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, its aromatic nature allows it to intercalate with DNA, affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
1,4-Naphthoquinone: Shares a similar naphthalene core but contains quinone functional groups, leading to different reactivity and applications.
1,4-Dimethylnaphthalene: Similar structure but with methyl groups instead of sulfur, resulting in different chemical properties.
1,4-Dihydronaphthalene: Lacks the sulfur atom, making it less reactive in certain types of chemical reactions.
Uniqueness: 1,4-Epithionaphthalene is unique due to its sulfur-containing epithio ring, which imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Propriétés
Numéro CAS |
236-86-2 |
|---|---|
Formule moléculaire |
C10H6S |
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
11-thiatricyclo[6.2.1.02,7]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C10H6S/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6H |
Clé InChI |
JOEACYZZYREGPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=C2S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


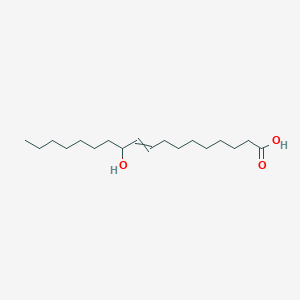
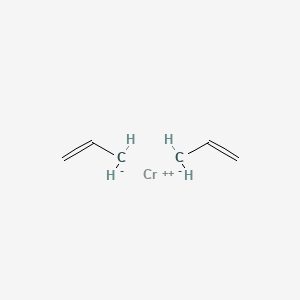

![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)



